molecular formula C13H20N2 B13544168 4-(2-aminocyclopropyl)-N,N-diethylaniline

4-(2-aminocyclopropyl)-N,N-diethylaniline

Cat. No.: B13544168
M. Wt: 204.31 g/mol
InChI Key: GVMVJVUMXASALG-UHFFFAOYSA-N
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Description

4-(2-Aminocyclopropyl)-N,N-diethylaniline is an organic compound that features a cyclopropyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminocyclopropyl)-N,N-diethylaniline typically involves the formation of the cyclopropyl group followed by its attachment to the aniline derivative. One common method is the Curtius rearrangement, which converts a carboxylic acid to an isocyanate intermediate that can then be transformed into an amine derivative . Another approach involves the Suzuki–Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminocyclopropyl)-N,N-diethylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitro groups to amines or reduce other functional groups.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where different groups can replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2-Aminocyclopropyl)-N,N-diethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2-aminocyclopropyl)-N,N-diethylaniline exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminocyclopropyl)-N,N-diethylaniline is unique due to its specific combination of a cyclopropyl group and aniline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

4-(2-aminocyclopropyl)-N,N-diethylaniline

InChI

InChI=1S/C13H20N2/c1-3-15(4-2)11-7-5-10(6-8-11)12-9-13(12)14/h5-8,12-13H,3-4,9,14H2,1-2H3

InChI Key

GVMVJVUMXASALG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2CC2N

Origin of Product

United States

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